N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide has been explored for potential antidepressant activities. These derivatives, synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, have shown promising results in pharmacological tests (Bonnaud et al., 1987).
Molecular Structure Analysis
The crystal structure and conformational analysis of related cyclopropane derivatives reveal insights into the molecular geometry and potential biological activity. One study focused on the synthesis and crystal structure of a compound with significant inhibitory activity against cancer cell lines, indicating the importance of molecular structure in biological activity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of cyclopropane derivatives, including this compound, have been explored in various studies. These compounds exhibit a range of biological activities, influenced by their structural features and synthetic modifications. For example, the synthesis and evaluation of conformationally restricted analogues of milnacipran highlight the impact of chemical structure on NMDA receptor antagonism (Shuto et al., 1998).
科学的研究の応用
Synthesis and Characterization
- N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide derivatives have been synthesized and characterized, showing potential for various applications due to their unique molecular structures (Özer, Arslan, VanDerveer, & Külcü, 2009).
Assembling Novel Scaffolds
- Derivatives of this compound have been used in the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel mono- and di-aryl cyclopropanecarboxamide scaffolds with potential applications in pharmaceutical research (Parella, Gopalakrishnan, & Babu, 2013).
Kilogram-Scale Production
- A practical kilogram-scale process has been developed for a Milnacipran analogue, N,N-Diallyl (1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide. This process could be crucial for large-scale production of pharmaceuticals and other chemical products (Li, Li, Chen, Sun, & Chen, 2012).
Biological Screening
- This compound derivatives have shown promising antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Akbari, 2018).
Bradykinin B1 Antagonists
- Cyclopropanecarboxamide derivatives, including this compound, have been studied as bradykinin B1 antagonists. These compounds could be important in developing treatments for conditions influenced by the bradykinin pathway (Kuduk et al., 2007).
Insecticidal and Antibacterial Activities
- Derivatives of this compound have been synthesized and showed significant insecticidal and antibacterial activities, suggesting their use in pest control and antimicrobial applications (Shan, 2008).
Anticonvulsant Enaminones
- Structures of anticonvulsant enaminones, including this compound derivatives, have been determined. These findings may contribute to the development of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Antiproliferative Activity
- A derivative of this compound has shown antiproliferative activity against cancer cell lines, indicating potential in cancer therapy (Lu et al., 2021).
NMDA Receptor Antagonist
- A specific conformationally restricted analogue of this compound has been designed as an NMDA receptor antagonist, which could have implications in treating neurological disorders (Ono et al., 2002).
Influence on Conformation of Cyclopropane Analogues
- Quantum mechanics methods were used to investigate the effects of the phenyl side chain of this compound analogues on their conformation, which is essential for understanding their bioactive conformations (Alemán et al., 2002).
Synthesis of Antidepressant Derivatives
- Novel derivatives of this compound have been synthesized as potential antidepressants, expanding the scope of their therapeutic applications (Vervisch et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQLRBYHZMULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
779353-75-2 |
Source
|
Record name | N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。